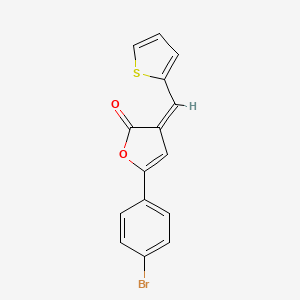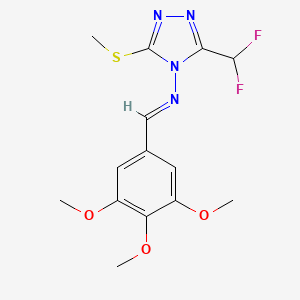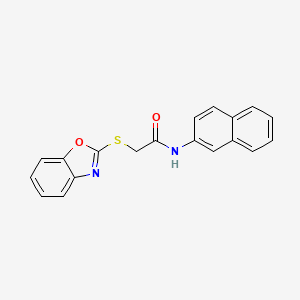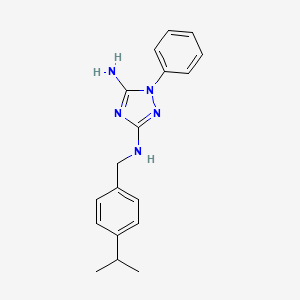
5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone
Übersicht
Beschreibung
5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone, also known as BMF, is a synthetic compound that belongs to the furanone family. It is widely used in scientific research to understand its mechanism of action and its biochemical and physiological effects. BMF has gained popularity in recent years due to its potential therapeutic applications in various diseases.
Wirkmechanismus
The mechanism of action of 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone is not fully understood, but it is believed to act through multiple pathways. 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone has been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. It also inhibits the activity of the nuclear factor-kappa B (NF-κB) pathway, which is responsible for the production of pro-inflammatory cytokines. Furthermore, 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone has been found to induce the expression of the tumor suppressor protein p53, which plays a key role in apoptosis.
Biochemical and Physiological Effects
5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative stress. In addition, 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone has been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone in lab experiments is its high purity and stability. 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone is its low solubility in water, which can make it difficult to administer in certain experiments. In addition, the mechanism of action of 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the research on 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone. One area of interest is its potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. Further studies are needed to understand the mechanism of action of 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone and its effects on different cell types and tissues. In addition, the development of novel derivatives of 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone with improved solubility and potency could lead to the discovery of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone involves the reaction between 4-bromobenzaldehyde and 2-thiophenecarboxaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the product is purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, 5-(4-bromophenyl)-3-(2-thienylmethylene)-2(3H)-furanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
(3Z)-5-(4-bromophenyl)-3-(thiophen-2-ylmethylidene)furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrO2S/c16-12-5-3-10(4-6-12)14-9-11(15(17)18-14)8-13-2-1-7-19-13/h1-9H/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCCSWWTJFPQGV-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357776 | |
| Record name | ST51003418 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-5-(4-bromophenyl)-3-(thiophen-2-ylmethylidene)furan-2-one | |
CAS RN |
5670-60-0 | |
| Record name | ST51003418 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30357776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N'-(2-quinoxalinylmethylene)acetohydrazide](/img/structure/B5767946.png)

![2-amino-4-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5767959.png)
![3-chloro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5767960.png)
![3-methyl-4-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5767964.png)
![ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5767970.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide](/img/structure/B5767983.png)

![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5767993.png)
![N-isopropyl-N'-(2-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5768001.png)


